2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the fusion of a five-membered ring (cyclopentadiene) with two sulfur atoms (dithiophene). The specific synthetic routes may vary, but it typically starts from commercially available precursors. Researchers have developed various methods to access this compound, including cyclization reactions and functionalization of existing dithiophene derivatives .
Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b’]dithiophene consists of a central five-membered ring (cyclopentadiene) fused with two thiophene rings. The methyl groups at positions 2 and 5 introduce steric effects, influencing its reactivity and properties. The molecule’s planarity and conjugation play a crucial role in its electronic behavior .
Chemical Reactions Analysis
- Oxidative Coupling : Under suitable conditions, it can form dimers or oligomers through oxidative coupling reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Catalysts for Polymerization
The compound has been used in synthesizing C-1 symmetric zirconocene complexes, which are highly active in propylene polymerization. These complexes can produce poly(propylene)s of low isotacticity and melting points. They are notable for requiring very low amounts of methylalumoxane to be activated and the poly(propylene)s produced are fully regioregular, with randomly distributed stereoerrors (Resconi et al., 2005).
2. Photovoltaic Performance
This compound has been examined in the context of dye-sensitized solar cells. It is part of a series of D-π-A organic dyes designed with systematic modification, which influences the photovoltaic performance of the cells. The compound's role in the dye affects the absorption, photocurrent, and charge recombination, contributing to an overall efficiency in solar energy conversion (Lee et al., 2021).
3. Development of Conductive Charge-Transfer Complexes
Research indicates that derivatives of 2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene can form conductive charge-transfer complexes with iodine and DDQ. These findings open up possibilities for its use in developing materials with specific conductive properties (Takimiya et al., 1993).
4. Photovoltaic Applications with Enhanced π-Electron Delocalization
In the realm of photovoltaics, this compound has been used to design and synthesize conjugated alternating copolymers with enhanced π-electron delocalization. The aim is to use these polymers as donor materials in photovoltaic devices, improving their efficiency and performance (Xiao et al., 2008).
5. Optoelectronic Properties Tuning
In a study focusing on the molecular origin of isomerization effects, the introduction of a strong electron-withdrawing group onto a fused bithiophene frame, which includes this compound, was found to be a useful strategy in converting p-type organic semiconductor materials into n-type materials. This application is significant for fine-tuning the optoelectronic properties of materials used in semiconductor devices (Wang et al., 2013).
6. Use in Organic Dye-Sensitized Solar Cells
The compound has been incorporated into organic chromophores for dye-sensitized solar cells, resulting in high power conversion efficiency. This use emphasizes the importance of molecular design in the field of renewable energy (Li et al., 2010).
7. Electrochemical Supercapacitors
Poly(cyclopenta[2,1-b;3,4-b‘]dithiophen-4-one) (PCDT), a derivative of this compound, has been characterized for use as an active electrode material in electrochemical supercapacitors. This application highlights its potential in energy storage technologies (Fusalba et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCDOZXGEOLYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CC3=C2C=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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